2,3-Dimethoxybenzamide
Overview
Description
2,3-Dimethoxybenzamide is an organic compound with the molecular formula C9H11NO3. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of two methoxy groups attached to the benzene ring at the 2nd and 3rd positions, and an amide group at the 1st position. Benzamides are known for their wide range of applications in various fields, including medicinal chemistry, industrial processes, and biological research .
Mechanism of Action
- 2,3-Dimethoxybenzamide is a benzamide compound synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- While specific targets for this compound are not explicitly mentioned in the available literature, benzamides generally interact with various biological systems due to their diverse applications in medicine, industry, and potential drug development .
Target of Action
Biochemical Analysis
Biochemical Properties
2,3-Dimethoxybenzamide has been used as a starting point for the synthesis of a series of substituted secondary amide compounds . These compounds have been synthesized using 2,3-dimethoxybenzoic acid and aniline derivatives
Cellular Effects
Some of its derivatives have shown antioxidant and antibacterial activities . These compounds have been tested for their in vitro growth inhibitory activity against different bacteria
Molecular Mechanism
It is known that the compound can undergo reactions to form secondary amides
Preparation Methods
2,3-Dimethoxybenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,3-dimethoxybenzoic acid with aniline derivatives in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction typically proceeds through the formation of 2,3-dimethoxybenzoyl chloride, which then reacts with the aniline derivative to form the desired benzamide .
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product .
Chemical Reactions Analysis
2,3-Dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound exhibits antioxidant and antibacterial activities, making it useful in studies related to oxidative stress and bacterial infections.
Industrial Applications: It is used in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
2,3-Dimethoxybenzamide can be compared with other benzamide derivatives such as 3-acetoxy-2-methylbenzamide and 3-methoxybenzamide. While all these compounds share a common benzamide core, their unique substituents confer different chemical properties and biological activities .
3-Acetoxy-2-methylbenzamide: This compound has an acetoxy group and a methyl group, which may enhance its lipophilicity and biological activity.
3-Methoxybenzamide: This compound has a single methoxy group, which may result in different reactivity and biological effects compared to this compound.
Properties
IUPAC Name |
2,3-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYIZAANGZBOSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277438 | |
Record name | 2,3-Dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1521-39-7 | |
Record name | 2,3-Dimethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1521-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 2353 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Veratramide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Veratramide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIMETHOXYBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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